molecular formula C21H26N6OS B12205879 Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- CAS No. 1134723-33-3

Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl-

Cat. No.: B12205879
CAS No.: 1134723-33-3
M. Wt: 410.5 g/mol
InChI Key: VFVNUDFECBMNSZ-UHFFFAOYSA-N
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Description

Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a thioether linkage. The final step involves the acylation of the intermediate with acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide structures but different substituents.

    Pyrazole derivatives: Compounds containing the pyrazole ring with various functional groups.

    Triazole derivatives: Compounds featuring the triazole ring with different substituents.

Uniqueness

The uniqueness of Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- lies in its combination of functional groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1134723-33-3

Molecular Formula

C21H26N6OS

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[5-(1-ethylpyrazol-4-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C21H26N6OS/c1-5-12-26-20(17-13-22-25(6-2)14-17)23-24-21(26)29-15-19(28)27(16(3)4)18-10-8-7-9-11-18/h5,7-11,13-14,16H,1,6,12,15H2,2-4H3

InChI Key

VFVNUDFECBMNSZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NN=C(N2CC=C)SCC(=O)N(C3=CC=CC=C3)C(C)C

Origin of Product

United States

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